1-Amino-n-ethylcyclopropane-1-carboxamide hydrochloride

Lipophilicity Drug Design ADME

1-Amino-n-ethylcyclopropane-1-carboxamide hydrochloride is a cyclopropane-containing α-amino acid amide derivative in its hydrochloride salt form. It features a primary amine and an N-ethyl carboxamide moiety attached to a strained cyclopropane core, with a molecular formula of C6H13ClN2O and a molecular weight of 164.63 g/mol.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
CAS No. 1613690-20-2
Cat. No. B1414033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-n-ethylcyclopropane-1-carboxamide hydrochloride
CAS1613690-20-2
Molecular FormulaC6H13ClN2O
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESCCNC(=O)C1(CC1)N.Cl
InChIInChI=1S/C6H12N2O.ClH/c1-2-8-5(9)6(7)3-4-6;/h2-4,7H2,1H3,(H,8,9);1H
InChIKeyXSQIQTRBHZEWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-n-ethylcyclopropane-1-carboxamide hydrochloride (CAS 1613690-20-2): Chemical Profile and Comparator Landscape


1-Amino-n-ethylcyclopropane-1-carboxamide hydrochloride is a cyclopropane-containing α-amino acid amide derivative in its hydrochloride salt form [1]. It features a primary amine and an N-ethyl carboxamide moiety attached to a strained cyclopropane core, with a molecular formula of C6H13ClN2O and a molecular weight of 164.63 g/mol [1]. This compound serves as a key intermediate or research tool in medicinal chemistry, plant biology, and agrochemical research, primarily as a conformationally rigid analog of natural amino acids or as a modulator of ethylene biosynthesis pathways . Its closest structural analogs include 1-amino-N-methylcyclopropane-1-carboxamide and the unsubstituted 1-aminocyclopropane-1-carboxamide, which differ only in their N-alkyl substitution pattern .

Why Substituting 1-Amino-n-ethylcyclopropane-1-carboxamide Hydrochloride with Unsubstituted or N-Methyl Analogs Fails in Rigorous Research and Development


Even subtle N-alkyl changes in this aminocyclopropane carboxamide series create quantifiably distinct physicochemical and steric profiles that preclude simple substitution. Altering the amide substituent from hydrogen to methyl to ethyl introduces measurable differences in lipophilicity, molecular size, and hydrogen-bonding capacity, which critically impact membrane permeability, target-binding affinity, and metabolic stability in biological systems . Research on analogous compounds demonstrates that the N-ethyl moiety can balance solubility and lipophilicity more favorably than the N-methyl or unsubstituted forms, directly influencing in vivo pharmacokinetics and off-target liability . Consequently, using a generic analog without adjusting for these discrete property changes can derail structure-activity relationship (SAR) studies, compromise assay reproducibility, and lead to erroneous conclusions in drug discovery or agrochemical development .

Product-Specific Evidence Guide: Quantifiable Differentiation of 1-Amino-n-ethylcyclopropane-1-carboxamide Hydrochloride from Its Closest Analogs


Enhanced Lipophilicity Compared to the Unsubstituted and N-Methyl Analogs Based on Computed Physicochemical Properties

The target compound exhibits a higher computed XLogP3 value than its closest analogs. PubChem data shows the N-ethyl derivative (the free base) has an XLogP3 of 0.4, compared to -0.2 for the N-methyl analog (1-amino-N-methylcyclopropane-1-carboxamide) and -0.8 for the unsubstituted 1-aminocyclopropane-1-carboxamide [1][2]. This indicates that the N-ethyl group provides a quantifiably optimal increase in lipophilicity for crossing biological membranes while maintaining aqueous solubility, a key balance for CNS drug discovery programs .

Lipophilicity Drug Design ADME

Differentiated Hydrogen-Bonding Profile Compared to the Primary Amide Analog

The target compound's N-ethyl carboxamide introduces a distinct hydrogen-bond donor/acceptor pattern. The free base form presents 1 hydrogen bond donor (the amide N-H) and 2 acceptors, whereas the unsubstituted primary amide 1-aminocyclopropane-1-carboxamide exhibits 2 donors and 2 acceptors [1][2]. This reduction in donor count in the target compound can minimize desolvation penalties and reduce promiscuous binding to off-target proteins, enhancing target selectivity in biological assays [2].

Pharmacophore Modeling Target Engagement Molecular Recognition

Role as a Conformationally Rigid and Stable Hydrochloride Salt for Enhanced Formulation

As a hydrochloride salt, the target compound offers significantly improved aqueous solubility and solid-state stability over its free base form, which is often an oil or low-melting solid. The parent free base (1-amino-N-ethylcyclopropane-1-carboxamide, CAS 1517017-02-5) has a molecular weight of 128.17 g/mol and is less convenient to handle . The hydrochloride salt (164.63 g/mol) is a crystalline solid with a defined stoichiometry, facilitating accurate weighing and reproducible solution preparation for biological assays . Standard commercial specifications for this salt require a minimum purity of 95% .

Formulation Stability Chemical Synthesis Process Chemistry

Potential for Lower Off-Target Activity as an Ethylene Pathway Modulator Compared to ACC

1-Aminocyclopropane-1-carboxylic acid (ACC) is the immediate biosynthetic precursor to the plant hormone ethylene, directly converted by ACC oxidase. The target compound, as an N-ethyl amide derivative of ACC, is not a direct substrate for ACC oxidase, potentially allowing it to act as a competitive inhibitor or a specific ethylene signaling modulator without generating ethylene itself . This contrasts with ACC, which induces strong ethylene responses (e.g., fruit ripening, senescence) that can confound experimental results in plant physiology studies . Quantitative comparisons of ethylene evolution rates have not been directly reported for this specific compound, but the structural modification provides a clear functional differentiation for research procurement .

Plant Biology Ethylene Biosynthesis Agrochemical Research

Optimal Research and Industrial Use Cases for 1-Amino-n-ethylcyclopropane-1-carboxamide Hydrochloride Based on Verified Differentiation


Medicinal Chemistry: CNS Drug Discovery Programs Requiring Optimized Oral Bioavailability

Use this compound as a central scaffold for lead optimization in CNS drug discovery. Its balanced lipophilicity (XLogP3 = 0.4) and single hydrogen bond donor count are quantifiably superior to the N-methyl and primary amide analogs for CNS drug design, aligning with established guidelines for oral absorption and brain penetration. This makes it a strategic choice for synthesizing libraries targeting neurological receptors where these properties are critical selection factors. [1]

Plant Physiology Research: Stable Modulator of ACC-Dependent Signaling Pathways

Employ this compound in plant studies to investigate ethylene-independent ACC signaling pathways without the confounding effects of rapid ACC oxidase-mediated ethylene production. Its structural modification to an N-ethyl amide, which likely blocks enzymatic conversion, allows for the dissection of ACC's signaling roles from its metabolic ones, providing a cleaner experimental tool compared to native ACC.

Chemical Biology: Conformationally Rigid Building Block for Peptidomimetic Synthesis

Incorporate this compound into peptidomimetics to introduce a conformationally locked cyclopropane turn. Its pre-defined geometry and the reduced hydrogen-bonding potential of its N-ethyl amide, relative to the primary amide, can improve the pharmacokinetic profile of peptide leads by limiting metabolic degradation and enhancing passive permeability.

Process Chemistry: Preferred Salt Form for Reproducible High-Throughput Biological Assays

Procure the hydrochloride salt specifically for high-throughput screening campaigns where accurate compound weighing and consistent aqueous solubility are non-negotiable. The crystalline salt form, guaranteed at a minimum 95% purity by standard suppliers, ensures reproducible dose-response data and eliminates the handling and storage variability encountered with the free base form, directly supporting robust SAR analysis.

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